molecular formula C20H21N5O3 B6693994 N-methyl-N-[2-oxo-2-(3-pyridin-2-yloxyanilino)ethyl]-2-pyrazol-1-ylpropanamide

N-methyl-N-[2-oxo-2-(3-pyridin-2-yloxyanilino)ethyl]-2-pyrazol-1-ylpropanamide

Cat. No.: B6693994
M. Wt: 379.4 g/mol
InChI Key: BVAJCIJVTBEHEL-UHFFFAOYSA-N
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Description

N-methyl-N-[2-oxo-2-(3-pyridin-2-yloxyanilino)ethyl]-2-pyrazol-1-ylpropanamide is a complex organic compound that features a pyrazole ring, a pyridine ring, and an amide linkage

Properties

IUPAC Name

N-methyl-N-[2-oxo-2-(3-pyridin-2-yloxyanilino)ethyl]-2-pyrazol-1-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c1-15(25-12-6-11-22-25)20(27)24(2)14-18(26)23-16-7-5-8-17(13-16)28-19-9-3-4-10-21-19/h3-13,15H,14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAJCIJVTBEHEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC(=O)NC1=CC(=CC=C1)OC2=CC=CC=N2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[2-oxo-2-(3-pyridin-2-yloxyanilino)ethyl]-2-pyrazol-1-ylpropanamide typically involves multi-step organic reactions. One common approach is the condensation of a pyrazole derivative with an aniline derivative, followed by the introduction of the pyridine moiety through a nucleophilic substitution reaction. The final step often involves the formation of the amide bond under mild conditions using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors might be employed to enhance the efficiency and yield of the reactions.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[2-oxo-2-(3-pyridin-2-yloxyanilino)ethyl]-2-pyrazol-1-ylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-methyl-N-[2-oxo-2-(3-pyridin-2-yloxyanilino)ethyl]-2-pyrazol-1-ylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-methyl-N-[2-oxo-2-(3-pyridin-2-yloxyanilino)ethyl]-2-pyrazol-1-ylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-[2-oxo-2-(3-pyridin-2-yloxyanilino)ethyl]-2-pyrazol-1-ylacetamide
  • N-methyl-N-[2-oxo-2-(3-pyridin-2-yloxyanilino)ethyl]-2-pyrazol-1-ylbutanamide

Uniqueness

N-methyl-N-[2-oxo-2-(3-pyridin-2-yloxyanilino)ethyl]-2-pyrazol-1-ylpropanamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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